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Compound Focus: N-hexylhydroxylamine

CAS No.: 90422-09-6

Cat. No.: S9067077

Synthesis of N-Hexylhydroxylamine

The synthesis can be adapted from a patent detailing the preparation of N-Ethylhydroxylamine
hydrochloride [1]. The following workflow outlines the three-step procedure, which can be modified by

substituting ethyl iodide with 1-iodohexane.
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Step 1: BOC Protection
React with di-t-butyl dicarbonate (BOC anhydride)
Base: Na2COs, Water, 35-40°C, 3 hours

Step 2: N-Alkylation
Alkylating Agent: 1-lodohexane
Base: K2COs, DMF, 30°C, 30-60 min

Step 3: BOC Deprotection
Acid: Anhydrous HCI gas, Ethyl Acetate, 37°C, ~2 hours

Click to download full resolution via product page
Synthetic route to N-Hexylhydroxylamine hydrochloride via BOC protection, alkylation, and deprotection.
Detailed Experimental Protocol [1]:

e Step 1: Preparation of N,0-bis-BOC-hydroxylamine
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o Add hydroxylamine hydrochloride (1 mole) to a solution of sodium carbonate (NazCOs, 1.25
moles) in water (500 ml).

o Treat this mixture with di-t-butyl dicarbonate (BOC anhydride, 2.0-2.2 equivalents) added over 3
hours, maintaining the temperature at 35-40°C.

o Isolate the product, N,O-bis-BOC-hydroxylamine, which is typically obtained in high yield after
extraction and crystallization.

e Step 2: Alkylation to N-Hexyl-N,O-bis-BOC-hydroxylamine

o Dissolve the N,O-bis-BOC-hydroxylamine from Step 1 in dimethylformamide (DMF, approx. 3:1
VIV).

o Add milled potassium carbonate (K2COs, 1.25 equivalents) followed by 1-iodohexane (1.025
equivalents). The original procedure uses ethyl iodide.

o Add the 1l-iodohexane over 45 minutes at 30°C. The reaction can be monitored by thin-layer
chromatography (TLC).

o Upon completion, isolate the product, N-hexyl-N,O-bis-BOC-hydroxylamine, as an oil by diluting
with water, extracting with toluene, washing the organic layers with water, and concentrating
under vacuum.

e Step 3: Deprotection to N-Hexylhydroxylamine Hydrochloride

o Dissolve the alkylated product from Step 2 in ethyl acetate (approx. 3:1 v/v).

o Treat it with a stream of anhydrous hydrogen chloride (HCI) gas (5-6 equivalents) at 37°C
over about 2 hours.

o Concentrate the mixture under vacuum to obtain the final product, N-hexylhydroxylamine
hydrochloride, as a solid.

Predicted NMR Spectral Data

The following table provides a reasoned prediction for the 'H and BC NMR spectra of N-
hexylhydroxylamine based on the structure and data from simpler analogues [2] [3]. Please treat these as

theoretical estimates.

Nucleus Predicted Chemical Shift () Multiplicity Proton Count Assignment

‘H NMR

~4.5 - 6.5 (broad) Singlet 2H -NH-OH
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Nucleus Predicted Chemical Shift () Multiplicity Proton Count Assignment
~2.5-3.0 Triplet (t) 2H -CH2-NH-
~1.2-15 Multiplet (m)  2H -N-CH2-CHa-
~1.2-14 Multiplet (m) 6H -(CH2)3-CHs
~0.8-0.9 Triplet (t) 3H -CH2-CHs

*C NMR
~48 - 52 1C -CH2-NH-
~31-33 1C -N-CH2-CHa-
~25-30 1C -CH2-CH2-CHz2-
~26 - 28 1C -CH2-CH2-CHs
~22 - 23 1C -CH2-CHs
~13-14 1C -CH2-CHs

Key Notes on NMR Interpretation:

e The -NH-OH protons are typically broad and can exhibit concentration-dependent chemical shifts.
They may also exchange with deuterium if measured in D20, causing the signals to disappear.

e The methylene group adjacent to the nitrogen (-CHz2-NH-) is expected to be the most deshielded
carbon in the alkyl chain in the 13C NMR spectrum.

e Multiplicities in the *H NMR are predicted based on the (n+1) rule under first-order conditions.

How to Obtain Experimental Spectral Data

Since experimental data for N-hexylhydroxylamine is not readily available in the public domain, here are

practical steps you can take to acquire it:
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e Computational Modeling: Use computational chemistry software (e.g., Gaussian, ADF) to calculate
the NMR chemical shifts. This provides a highly accurate theoretical prediction that can be directly
compared with experimental data once available.

¢ Specialized Chemical Databases: Query commercial chemical suppliers (e.g., Sigma-Aldrich, TCI
Chemicals) that may have the compound in their catalog. They sometimes provide NMR spectra for
listed compounds.

¢ Direct Synthesis and Analysis: The most reliable method is to synthesize the compound using the
protocol above and analyze it with your own 1D (*H, **C) and 2D (COSY, HSQC, HMBC) NMR
experiments. This will provide definitive, high-quality data for your research.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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